molecular formula C16H11B B1338681 1-(4-Bromophenyl)naphthalene CAS No. 204530-94-9

1-(4-Bromophenyl)naphthalene

Cat. No.: B1338681
CAS No.: 204530-94-9
M. Wt: 283.16 g/mol
InChI Key: YRPIGRRBBMFFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)naphthalene is an organic compound with the molecular formula C16H11Br. It is characterized by a naphthalene ring substituted with a bromophenyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)naphthalene can be synthesized through the Suzuki-Miyaura coupling reaction. This method involves the reaction of 1-bromonaphthalene with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • **Elect

Biological Activity

1-(4-Bromophenyl)naphthalene, with the CAS number 204530-94-9, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound consists of a naphthalene core substituted with a bromophenyl group. The presence of the bromine atom enhances its lipophilicity and may influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties . In one study, naphthoquinone-based analogs demonstrated enhanced activity against Mycobacterium avium subsp. paratuberculosis, showing two-fold higher efficacy than rifampicin and three-fold higher than ciprofloxacin . This suggests that the compound could be a promising candidate for developing new antimycobacterial agents.

Antiproliferative Effects

Recent investigations have highlighted the antiproliferative effects of this compound in various cancer cell lines. For example, compounds structurally related to this naphthalene derivative exhibited IC50 values in the range of 10–33 nM against triple-negative breast cancer cells (MDA-MB-231), indicating potent antitumor activity . These compounds were found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular processes, which can alter metabolic pathways and affect cell viability.
  • Tubulin Interaction : Similar compounds have shown the ability to bind at the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their overall biological effects by reducing oxidative stress within cells.

Study on Antimycobacterial Activity

A detailed study assessed the antimicrobial efficacy of various naphthalene derivatives, including this compound. The findings indicated that modifications to the naphthalene structure significantly influenced antimicrobial potency. The most effective compounds demonstrated minimal toxicity to human monocytic leukemia cells (THP-1) while maintaining high activity against mycobacterial strains .

Anticancer Activity Evaluation

In another study focusing on anticancer properties, researchers synthesized a series of naphthalene-heterocycle hybrids, which included variations of this compound. These hybrids were evaluated for their potential in treating multifactorial diseases, revealing promising results in terms of anti-inflammatory and antitumor activities . The structure-activity relationship (SAR) analyses provided insights into how different substituents affected biological efficacy.

Data Summary

Biological Activity IC50 Values Target Organism/Cell Line Reference
AntimycobacterialHigher than rifampicinMycobacterium avium subsp. paratuberculosis
Antiproliferative (Breast Cancer)10–33 nMMDA-MB-231 (triple-negative breast cancer)
AntioxidantVariesVarious cell lines

Properties

IUPAC Name

1-(4-bromophenyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPIGRRBBMFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458845
Record name 1-(4-bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204530-94-9
Record name 1-(4-bromophenyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)NAPHTHALENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under an argon gas atmosphere, 200.0 g (1.163 mol) of 1-naphthalene boronic acid, 329.0 g (1.163 mol) of 4-bromoiodobenzene, 26.9 g (23.3 mmol) of tetrakis(triphenylphosphine)palladium(0), 3.7 L of toluene and 1.74 L of 2M sodium carbonate solution were mixed, and stirred for 24 hours at 90 degrees C. After the reaction in the mixture was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was cleansed by water and dried with magnesium sulfate, toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 268 g of 1-(4-bromophenyl)naphthalene was obtained with an yield of 81%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
1.74 L
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

An Rf value of the desired substance by a silica gel thin layer chromatography (TLC) (developing solvent: hexane) was 0.38 and that of 4-bromoiodobenzene was 0.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under an argon gas atmosphere, 200.0 g (1.163 mol) of 1-naphthaleneboronic acid, 329.0 g (1.163 mol) of 4-bromoiodobenzene, 26.9 g (23.3 mmol) of tetrakis(triphenylphosphine)palladium(0), 3.7 L of toluene and 1.74 L of aqueous solution of 2M sodium carbonate were added together, and stirred at 90 degrees C. for 24 hours. After the reaction was over, the mixture experienced filtration, through which aqueous phase thereof was eliminated. After organic phase thereof was washed by water and dried with magnesium sulfate, the toluene was distilled away under reduced pressure. Residue thereof was refined by silica-gel column chromatography, such that 268 g of 1-(4-bromophenyl)naphthalene was obtained at an yield of 81%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1.74 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
catalyst
Reaction Step One
Quantity
3.7 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)naphthalene
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)naphthalene
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)naphthalene
Reactant of Route 4
Reactant of Route 4
1-(4-Bromophenyl)naphthalene
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)naphthalene
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)naphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.